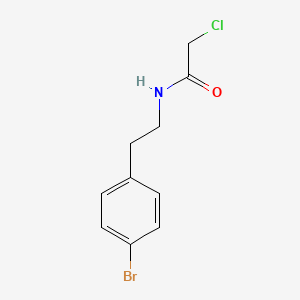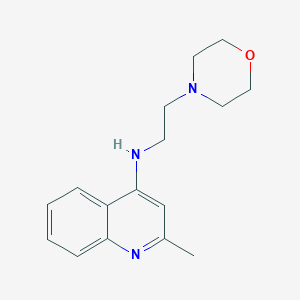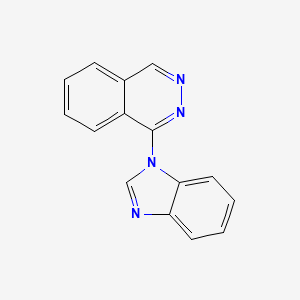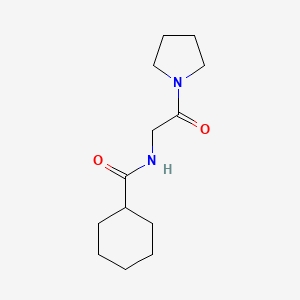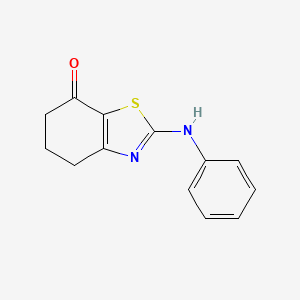![molecular formula C10H8BrNS2 B7441206 2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)
2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it useful for a variety of different purposes. In
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases such as arthritis. It has also been shown to have antitumor effects, which may be useful for the treatment of cancer. Additionally, this compound has been shown to have antimicrobial effects, which may be useful for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, antitumor, and antimicrobial properties, which makes it useful for studying a variety of different biological processes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many future directions for research on 2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole. One area of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have a wide range of biological activities, which makes it a promising candidate for drug development. Another area of research is in the study of the compound's mechanism of action. By understanding how this compound works at the molecular level, researchers may be able to develop more effective drugs that target specific biological pathways. Additionally, researchers may be able to use this compound as a tool for studying various biological processes, such as inflammation and cancer development.
Synthesemethoden
The synthesis of 2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole involves the reaction of 2-aminothiophenol with 2-bromoacrylic acid ethyl ester in the presence of a base. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and purification.
Eigenschaften
IUPAC Name |
2-(2-bromoprop-2-enylsulfanyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS2/c1-7(11)6-13-10-12-8-4-2-3-5-9(8)14-10/h2-5H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYVOLZYQSRAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CSC1=NC2=CC=CC=C2S1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)
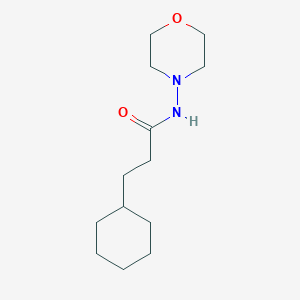

![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
